Product packaging for 3-azido-5-bromopyridine(Cat. No.:CAS No. 1692510-03-4)

3-azido-5-bromopyridine

Cat. No.: B6202867
CAS No.: 1692510-03-4
M. Wt: 199
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Description

Contextual Significance of Halogenated Azidopyridines in Heterocyclic Chemistry

Halogenated azidopyridines are a class of compounds that, despite their synthetic potential, have been historically under-reported in the scientific literature, largely due to safety concerns associated with the energetic azide (B81097) group. acs.orgnih.gov The azide functional group is known for its ability to release dinitrogen gas, a thermodynamically favorable process that can be explosive under certain conditions. acs.org However, recent systematic studies on the thermal stability and impact sensitivity of various halogenated azidopyridines have provided a better understanding of their safe handling and application. acs.orgorganic-chemistry.org These studies have revealed that while some isomers, like 4-azido-3-fluoropyridine, are shock-sensitive, many others, including bromo-substituted azidopyridines, are stable enough for practical use in synthesis when appropriate precautions are taken. acs.org

The presence of both a halogen atom and an azide group on the pyridine (B92270) ring allows for a diverse range of chemical transformations. The halogen, typically bromine or iodine, serves as a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The azide group, on the other hand, is a precursor to a variety of nitrogen-containing functionalities. It is most notably employed in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to form stable triazole rings. acs.orgacs.org It can also be reduced to an amine, undergo the Staudinger ligation, or participate in aza-Wittig reactions. nih.gov

Strategic Importance of 3-Azido-5-bromopyridine as a Bifunctional Building Block

The specific arrangement of the azide and bromine substituents in this compound makes it a particularly valuable tool for constructing complex molecules.

The key to the synthetic utility of this compound lies in the distinct and often orthogonal reactivity of its two functional groups. This dual reactivity allows for a stepwise and controlled elaboration of the pyridine core.

Functional GroupKey ReactionsResulting Functionality
Azide (-N₃) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-Triazole
Staudinger ReactionAmine (-NH₂)
Aza-Wittig ReactionImine
Bromine (-Br) Suzuki CouplingAryl or Vinyl Group
Buchwald-Hartwig AminationAmine (-NHR)
Sonogashira CouplingAlkyne
Nucleophilic Aromatic Substitution (SNAr)Various (e.g., -OR, -NR₂)

This table showcases the primary chemical transformations available for the azide and bromine functionalities of this compound.

The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. acs.org This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents. The azide group at the 3-position is a versatile precursor for various nitrogen-containing heterocycles and functional groups. nih.gov Its participation in cycloaddition reactions, particularly with alkynes to form triazoles, is a highly efficient and widely used transformation. acs.org

The ability to selectively address the two reactive sites of this compound enables the synthesis of highly substituted and complex pyridine derivatives. whiterose.ac.uk For instance, the bromine can first be utilized in a cross-coupling reaction to introduce a specific substituent. Subsequently, the azide group can be transformed, for example, via a click reaction, to append another molecular fragment. This stepwise approach allows for the precise construction of molecules with multiple, strategically placed functional groups, which is crucial in drug discovery and materials science for fine-tuning the properties of the final compound.

Evolution of Research Trends in Pyridyl Azides and Bromopyridines

Historically, research into pyridyl azides was often hampered by safety concerns. acs.org However, the advent of "click chemistry" in the early 2000s spurred a renewed interest in azides as key synthetic intermediates. nih.gov This, coupled with a more systematic evaluation of the stability of halogenated azidopyridines, has led to their increased use in medicinal chemistry and chemical biology. acs.orgorganic-chemistry.org

Recent trends indicate a move towards the development of more complex and three-dimensional molecular scaffolds. whiterose.ac.uk The use of bifunctional building blocks like this compound is central to this trend, as they provide an efficient means to access novel chemical space. The focus is shifting from simple, flat aromatic systems to more elaborate structures that can better interact with biological targets. Furthermore, the development of new catalytic methods for the functionalization of pyridines continues to expand the synthetic toolbox available to chemists working with these important heterocycles. organic-chemistry.orgacs.org The exploration of late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is also a significant area of research where versatile building blocks like this compound are of great interest. nih.gov

Properties

CAS No.

1692510-03-4

Molecular Formula

C5H3BrN4

Molecular Weight

199

Purity

95

Origin of Product

United States

Methodologies for the Synthesis of 3 Azido 5 Bromopyridine

Azidation Approaches to Brominated Pyridines

A common and direct route to 3-azido-5-bromopyridine involves the azidation of a suitably substituted brominated pyridine (B92270) precursor. This can be accomplished through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Azide (B81097) Sources

Nucleophilic aromatic substitution (SNAr) is a principal method for introducing an azide functionality onto a pyridine ring. This reaction typically involves the displacement of a halide, most commonly a bromide or chloride, by an azide anion, usually from sodium azide (NaN3). masterorganicchemistry.commasterorganicchemistry.com The success of this reaction is highly dependent on the electronic nature of the pyridine ring; the presence of electron-withdrawing groups enhances the ring's electrophilicity, facilitating nucleophilic attack. masterorganicchemistry.com

For the synthesis of this compound, a common starting material is 3,5-dibromopyridine (B18299). The reaction of 3,5-dibromopyridine with an excess of an amine under microwave heating conditions has been shown to be an effective method for producing 3-amino-5-bromopyridine (B85033) derivatives. clockss.org This suggests that a similar approach using an azide nucleophile could be viable. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is typical for SNAr reactions with azide salts. masterorganicchemistry.com

A study on the synthesis of 5-bromo-2-tetrazol-5-ylpyridine from 2,5-dibromopyridine (B19318) highlights the preferential substitution at the 2-position due to lower activation energy. This indicates that in 3,5-dibromopyridine, the positions are electronically distinct, and achieving selective monosubstitution at the 3-position is a key challenge. Reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the desired product and minimize the formation of diazido or other isomeric byproducts.

PrecursorReagentSolventConditionsProductYieldReference
3,5-DibromopyridineSodium AzideDMFElevated TemperatureThis compoundNot ReportedConceptual
2,5-DibromopyridineSodium AzideDMF110°C, 3h5-Bromo-2-azidopyridineNot Reported

Transition Metal-Catalyzed Azidation Protocols

Transition metal catalysis offers an alternative and often milder approach to C-N bond formation, including azidation. mdpi.com Palladium and copper-based catalysts are frequently employed for the cross-coupling of aryl halides with azide sources, such as sodium azide or trimethylsilyl (B98337) azide (TMSN3). mdpi.comnih.gov

For instance, copper-catalyzed coupling of aryl or vinyl iodides and bromides with sodium azide provides a route to the corresponding azides. mdpi.com Similarly, palladium-catalyzed reactions have been successfully used. A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-azido-3-bromopyridine (B6613258) with heteroarylboronic acids, which demonstrates the compatibility of the azide group under these conditions. mdpi.com While not a direct synthesis of this compound, this illustrates the principle of using transition metals to functionalize brominated azidopyridines.

The development of direct C-H azidation methods catalyzed by transition metals is also an emerging field, though its application to specific isomers like this compound is less documented. mdpi.com

Bromination Strategies on Azidopyridine Scaffolds

An alternative synthetic strategy involves the introduction of a bromine atom onto a pre-existing azidopyridine molecule. This approach relies on the ability to control the regioselectivity of the bromination reaction.

Regioselective Bromination Techniques

The regioselectivity of electrophilic bromination on a pyridine ring is governed by the directing effects of the substituents present. The azide group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack. However, its directing influence, combined with the inherent reactivity of the pyridine nucleus, can be exploited to achieve selective bromination.

The synthesis of 3,4-difunctionalized pyridines has been achieved via 3,4-pyridyne intermediates, where subsequent quenching with electrophiles like (CCl₂Br)₂ can introduce a bromine atom. nih.gov While this specific methodology produces a different isomer, it highlights the potential for late-stage bromination of functionalized pyridines. The precise conditions for the selective bromination of 3-azidopyridine (B1254633) to yield the 5-bromo isomer would require careful optimization of the brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions.

Precursor Selection and Strategic Considerations in this compound Synthesis

The choice of precursor is a critical factor in the synthesis of this compound. Starting with 3,5-dibromopyridine for a nucleophilic substitution approach is logical due to its commercial availability. However, controlling the monosubstitution to favor the 3-azido product over the 5-azido isomer or the 3,5-diazido byproduct is a significant challenge. The electronic environment of the C3 and C5 positions in 3,5-dibromopyridine needs to be carefully considered to predict the likely site of nucleophilic attack.

Alternatively, starting from 3-aminopyridine, one could envision a sequence involving diazotization followed by azidation to form 3-azidopyridine, and then subsequent regioselective bromination. The synthesis of 3-amino-5-bromopyridine derivatives has been reported via microwave-assisted reaction of 3,5-dibromopyridine with amines. clockss.orgdoi.org This amino-bromo-pyridine could potentially be converted to the corresponding azido (B1232118) compound via a diazotization-azidation sequence.

General Purification and Isolation Methodologies in Pyridine Chemistry

The purification and isolation of the target compound, this compound, from the reaction mixture are crucial steps to obtain a product of high purity. Common techniques employed in pyridine chemistry are applicable here.

Chromatography: Column chromatography is a widely used method for separating pyridine derivatives. acs.org Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. acs.orgorgsyn.orgrsc.org The polarity of the eluent is optimized to achieve good separation of the desired product from starting materials, byproducts, and any catalyst residues. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. acs.orgrsc.org

Crystallization: If the synthesized this compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. google.com The crude reaction mixture is typically dissolved in an organic solvent and washed with water or a saturated aqueous solution of sodium bicarbonate or brine.

Reactivity and Transformational Chemistry of 3 Azido 5 Bromopyridine

Reactivity of the Azido (B1232118) Moiety

The azide (B81097) functional group in 3-azido-5-bromopyridine is a versatile precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. Its reactivity is central to its utility in organic synthesis and medicinal chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction is prized for its reliability, mild reaction conditions, and broad substrate scope. nih.govnih.gov In the context of this compound, the CuAAC reaction allows for the facile introduction of a wide array of substituents at the 3-position of the pyridine (B92270) ring.

The general mechanism of the CuAAC involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form the triazole ring. nih.gov The reaction is typically carried out in a variety of solvents, including water, and is compatible with a wide range of functional groups. nih.govacs.org

The efficiency of the CuAAC reaction is significantly influenced by the catalytic system employed. While the reaction can proceed with a simple copper(I) source, the use of ligands to stabilize the copper(I) oxidation state and accelerate the reaction is common practice. rsc.orgtdl.org These ligands can prevent the disproportionation and oxidation of Cu(I) and enhance the catalytic activity. rsc.orgmdpi.com

Several types of ligands have been developed and utilized in CuAAC reactions, including nitrogen-based ligands like tris(triazolylmethyl)amines and pyridyl-triazole systems. rsc.orgresearchgate.net The choice of ligand can impact reaction rates, catalyst loading, and even the stability of the catalytic complex. For instance, pyridinyl-triazole ligands have been shown to be superior for Cu(I)-catalyzed azide-alkyne cycloadditions, allowing for low catalyst loadings and short reaction times under ambient, open-flask conditions. researchgate.net

The optimization of reaction conditions, such as catalyst loading, temperature, and solvent, is crucial for achieving high yields and purity of the desired triazole product. researchgate.net For example, varying the amount of CuI has shown that optimal efficiency can be achieved at a specific catalyst loading, which is likely related to the optimal stabilization of copper ions by the ligand. researchgate.net

Table 1: Examples of Catalytic Systems and Ligands for CuAAC

Catalyst System Ligand Type Key Features
Cu(I) with Tripodal Amine Ligands Tris(triazolylmethyl)amines Accelerates CuAAC; stability against oxidation is a consideration. rsc.org
Cu(I) with Pyridinyl-Triazole Ligands N²-2-pyridinyl 1,2,3-triazoles Superior ligands, low catalyst loadings, short reaction times, catalyst recyclability. researchgate.net
Copper(II) with Bis(imino)pyridine Ligands 2,6-bis(imino)pyridine Excellent catalytic activity in water; regioselective product formation. researchgate.netbohrium.com

The CuAAC reaction involving this compound demonstrates a broad scope with respect to the alkyne coupling partner. A wide variety of terminal alkynes, bearing diverse functional groups, can be successfully employed to generate the corresponding 1-(5-bromopyridin-3-yl)-1H-1,2,3-triazoles. This versatility allows for the synthesis of a large library of compounds with potential applications in various fields.

However, certain limitations and challenges exist. The presence of the pyridine nitrogen can sometimes interfere with the copper catalyst, leading to decreased reaction efficiency. This can often be mitigated by the careful selection of ligands and reaction conditions. Additionally, the purification of the final triazole products from copper contaminants can be a concern, particularly for biological applications. mdpi.com The development of recoverable and reusable catalytic systems is an active area of research to address this issue. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to the copper-catalyzed reaction, particularly in biological systems where the toxicity of copper is a concern. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, which reacts readily with an azide without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn

While the application of SPAAC specifically with this compound is not extensively detailed in the provided search results, the general principles of SPAAC are applicable. The reaction's high efficiency, rapidity, and bioorthogonality make it a valuable tool in chemical biology and materials science. magtech.com.cn The rational design of cycloalkynes is key to the success of SPAAC, with factors like stability and reactivity being critical considerations. magtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None (metal-free) magtech.com.cn
Alkyne Terminal Alkynes wikipedia.org Strained Cycloalkynes magtech.com.cn
Regioselectivity 1,4-disubstituted 1,2,3-triazole wikipedia.org Mixture of regioisomers (can be influenced by cycloalkyne design)
Biocompatibility Potential copper toxicity nih.gov Generally considered bioorthogonal and non-toxic. magtech.com.cn

| Reaction Rate | Generally fast, accelerated by ligands. rsc.org | Can be very fast, dependent on the strain of the cycloalkyne. nih.gov |

Azide Reduction to Amines (e.g., Staudinger Reaction, Catalytic Hydrogenation)

The reduction of the azido group to a primary amine is a fundamental transformation that provides access to 5-bromo-3-aminopyridine, a valuable synthetic intermediate. Two common methods for this reduction are the Staudinger reaction and catalytic hydrogenation.

The Staudinger reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of this intermediate yields the desired amine and a phosphine oxide byproduct. wikipedia.org This reaction is known for its mild conditions and high yields. alfa-chemistry.comthermofisher.com The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the expulsion of dinitrogen gas to form the iminophosphorane. wikipedia.org

Catalytic hydrogenation is another widely used method for azide reduction. organic-chemistry.orgmasterorganicchemistry.com This process typically involves the use of a metal catalyst, such as platinum(IV) oxide (PtO₂), and a hydrogen source to reduce the azide to the corresponding amine. asianpubs.orgresearchgate.net The reaction is generally clean and efficient, with nitrogen gas being the only byproduct. masterorganicchemistry.com For pyridine derivatives, the choice of solvent and reaction conditions can be crucial to avoid over-reduction of the pyridine ring. asianpubs.orgresearchgate.net

Table 3: Methods for Azide Reduction

Method Reagents Key Features
Staudinger Reaction Triphenylphosphine (PPh₃) followed by H₂O Mild conditions, high yields, forms a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com
Catalytic Hydrogenation H₂, PtO₂ catalyst Clean reaction, N₂ is the only byproduct, conditions must be controlled to avoid pyridine ring reduction. masterorganicchemistry.comasianpubs.org

| Other Methods | LiAlH₄, NaBH₄/CoCl₂·6H₂O | Various other reducing agents can be employed for azide reduction. masterorganicchemistry.comorganic-chemistry.org |

Thermal and Photochemical Nitrene Generation

Azides can serve as precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition, with the concomitant loss of dinitrogen. researchgate.netscispace.com These nitrenes can then undergo a variety of subsequent reactions, including C-H insertion, aziridination of alkenes, and rearrangements. researchgate.netias.ac.in

Thermal generation of a nitrene from an azide typically requires elevated temperatures. researchgate.net The decomposition can proceed through either a spin-allowed pathway to a singlet nitrene or a spin-forbidden pathway to a triplet nitrene. scispace.com The nature of the substituent on the azide can influence the decomposition temperature and the subsequent reactivity of the generated nitrene.

Photochemical generation of nitrenes is often achieved by irradiating the azide with UV light. nih.gov This method can offer milder reaction conditions compared to thermal decomposition. Photosensitization can also be employed to generate triplet nitrenes under visible light irradiation. nih.govuochb.cz The generated nitrene can then participate in various transformations, making this a useful method for the synthesis of complex nitrogen-containing molecules. researchgate.net

While specific studies on the nitrene generation from this compound were not found in the search results, the general principles of azide thermolysis and photolysis are expected to apply. The resulting 5-bromo-3-pyridylnitrene would be a highly reactive intermediate capable of undergoing a range of intramolecular and intermolecular reactions.

Palladium-Catalyzed Carbene and Nitrene Transfer Reactions

The azido group (–N₃) of this compound serves as a precursor for the generation of a highly reactive nitrene intermediate through palladium catalysis. This nitrene species can then undergo various transfer reactions. While specific examples involving this compound in palladium-catalyzed carbene and nitrene transfer reactions are not extensively documented in publicly available literature, the general principles of these reactions are well-established for other aryl azides.

Palladium catalysts facilitate the extrusion of dinitrogen (N₂) from the azide, forming a palladium-nitrene complex. This complex can then transfer the nitrene to other substrates. For instance, in the presence of isocyanides, this can lead to the formation of carbodiimides. The general mechanism involves the coordination of the palladium catalyst to the azide, followed by the release of N₂ gas to generate the reactive nitrene intermediate, which is then trapped by a suitable reaction partner.

Reactivity of the Bromo Moiety

The bromo substituent at the 5-position of the pyridine ring is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions. This reactivity has been widely exploited in the synthesis of complex heterocyclic compounds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, the bromo group can be coupled with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups, including the azido moiety. While specific data for this compound is limited, related bromopyridines readily undergo this transformation. The general conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine ligand, and a base like sodium carbonate or potassium phosphate.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives This table presents data for analogous bromopyridine compounds to illustrate typical reaction conditions, as specific data for this compound is not readily available.

Bromopyridine Derivative Boronic Acid Catalyst Base Solvent Yield (%)
3-Bromopyridine Phenylboronic acid Pd(OAc)₂/PPh₃ Na₂CO₃ Toluene/Water Moderate to Excellent
2-Bromopyridine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ Dioxane/Water High
5-Bromonicotinic acid 3-Furylboronic acid PdCl₂(dppf) K₂CO₃ DMF/Water Good

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction allows for the introduction of an alkynyl group at the 5-position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The azido group is generally stable under these conditions. Studies on similar 2-amino-3-bromopyridines have shown that this coupling proceeds in moderate to excellent yields with a variety of terminal alkynes. scielo.org.zaacs.org

Table 2: Examples of Sonogashira Coupling with Bromopyridine Derivatives This table presents data for analogous bromopyridine compounds to illustrate typical reaction conditions, as specific data for this compound is not readily available.

Bromopyridine Derivative Alkyne Catalyst Co-catalyst Base Solvent Yield (%)
2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂/PPh₃ CuI Et₃N DMF 96 acs.org
2-Amino-3-bromopyridine 1-Heptyne Pd(CF₃COO)₂/PPh₃ CuI Et₃N DMF 85 acs.org
5-Bromo-2-iodopyridine Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF 90

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction can be applied to this compound to introduce a primary or secondary amine at the 5-position. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base, such as sodium tert-butoxide. The compatibility of the azido group with this reaction is a key consideration, and studies on other azidoaryl halides suggest that under carefully controlled conditions, the amination can proceed without affecting the azide. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.govnih.govresearchgate.net

Table 3: Examples of Buchwald-Hartwig Amination with Bromopyridine Derivatives This table presents data for analogous bromopyridine compounds to illustrate typical reaction conditions, as specific data for this compound is not readily available.

Bromopyridine Derivative Amine Catalyst Ligand Base Solvent Yield (%)
3-Bromopyridine Morpholine Pd₂(dba)₃ BINAP NaOt-Bu Toluene High
2-Bromo-6-methylpyridine (+/-)-trans-1,2-Diaminocyclohexane [Pd₂(dba)₃] (±)-BINAP NaOBu-t Toluene 60 chemicalbook.comheteroletters.org
4-Bromopyridine hydrochloride Aniline Pd(OAc)₂ XPhos K₂CO₃ t-BuOH Good

Other important palladium-catalyzed cross-coupling reactions can also be utilized to functionalize the bromo position of this compound.

The Stille coupling involves the reaction of an organostannane with an organic halide. acs.orgscispace.comijssst.info This reaction offers a broad substrate scope and tolerance to many functional groups. For this compound, coupling with various organotin reagents would allow for the introduction of alkyl, alkenyl, aryl, or alkynyl groups.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. nih.gov Organozinc compounds are generally more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and shorter reaction times. nih.gov This method is effective for the formation of carbon-carbon bonds with a variety of organic groups.

The Heck coupling reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. scielo.org.za This reaction provides a means to introduce vinyl groups at the 5-position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst and a base.

While specific examples of these coupling reactions with this compound are not well-documented, the general reactivity of bromopyridines in these transformations suggests that they are viable synthetic routes for the derivatization of this compound. The choice of catalyst, ligand, and reaction conditions would need to be optimized to ensure compatibility with the azido group and to achieve high yields of the desired products.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups and a good leaving group. In this compound, the bromine atom serves as a leaving group. The reactivity of the C-Br bond towards nucleophiles is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the azido group.

SNAr reactions on brominated pyridines are a common strategy for introducing a variety of functional groups. youtube.comresearchgate.net For instance, 3,5-dibromopyridine (B18299) can be selectively functionalized, where one bromine atom is substituted by a nucleophile like sodium ethylate to form 3-bromo-5-ethoxypyridine. researchgate.net While direct SNAr studies on this compound are specific, the principles governing the reactivity of related bromopyridines are applicable. The reaction typically proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a temporary Meisenheimer complex. youtube.comnih.gov Aromatization is then restored by the departure of the bromide ion.

The success of these substitutions depends on the nucleophile's strength and the reaction conditions. Common nucleophiles include alkoxides, amines, and thiolates. The table below illustrates potential SNAr reactions based on established pyridine chemistry.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product
Alkoxide Sodium Methoxide (NaOMe) 3-azido-5-methoxypyridine
Amine Piperidine (B6355638) 3-azido-5-(piperidin-1-yl)pyridine

Magnesium-Halogen Exchange (Grignard Reagent Formation)

The bromine atom of this compound can undergo metal-halogen exchange to form an organometallic intermediate, such as a Grignard reagent. This reaction involves treating the bromopyridine with magnesium metal, typically in an ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.net The resulting pyridylmagnesium bromide is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles.

A key challenge in this transformation is the potential reactivity of the azido group. Azides can react with Grignard reagents; therefore, the formation of the Grignard reagent from this compound must be performed under carefully controlled conditions, most notably at low temperatures, to preserve the azido functionality. researchgate.net The formation of Grignard reagents from substituted bromopyridines is a well-established procedure. For example, 3,5-dibromopyridine can be selectively converted into a Grignard reagent at one of the bromine positions. google.com This selectivity suggests that forming the Grignard reagent at the 5-position of this compound is feasible.

Table 2: Grignard Reagent Formation and Subsequent Quenching

Step 1: Reagents Intermediate Step 2: Electrophile Final Product
Mg, THF, low temp. 3-azido-5-(bromomagnesio)pyridine Formaldehyde (HCHO) (5-azidopyridin-3-yl)methanol
Mg, THF, low temp. 3-azido-5-(bromomagnesio)pyridine Benzaldehyde (PhCHO) (5-azidopyridin-3-yl)(phenyl)methanol

Lithium-Halogen Exchange

Similar to magnesium-halogen exchange, lithium-halogen exchange offers another route to a reactive organometallic intermediate. This reaction is typically carried out by treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C). wikipedia.orgharvard.edu The exchange is generally very fast and often more efficient than Grignard formation for certain substrates. princeton.edu

For this compound, the lithium-halogen exchange would produce 3-azido-5-lithiopyridine. This species is a highly reactive nucleophile. However, the presence of the azido group necessitates careful execution, as organolithium reagents can react with azides. Performing the exchange at cryogenic temperatures is crucial to minimize side reactions and ensure the integrity of the azido group. researchgate.net The resulting lithiated intermediate can then be trapped with a suitable electrophile.

Chemoselectivity in Bifunctional Transformations

The presence of two distinct functional groups, the azido and the bromo moieties, on the same pyridine scaffold allows for chemoselective manipulations, enabling the synthesis of complex, highly functionalized molecules.

Orthogonal Reactivity of Azido and Bromo Groups

The azido and bromo groups exhibit orthogonal reactivity, meaning that one group can be reacted selectively while the other remains unchanged. The C-Br bond is primarily susceptible to reactions involving organometallic intermediates (metal-halogen exchange) or nucleophilic aromatic substitution.

Conversely, the azido group is known for its participation in a different set of reactions, most notably:

Staudinger Reaction: Reaction with phosphines (e.g., triphenylphosphine) to form an aza-ylide, which can be hydrolyzed to a primary amine or used in aza-Wittig reactions. nih.gov

Huisgen 1,3-Dipolar Cycloaddition: Reaction with alkynes to form triazoles, a cornerstone of "click chemistry." semanticscholar.org

Reduction: Conversion to a primary amine using various reducing agents (e.g., H₂, Pd/C; SnCl₂).

This difference in reactivity allows for the selective transformation of one group in the presence of the other. For example, one could perform a Suzuki coupling at the C-Br position while leaving the azido group intact for a subsequent click reaction.

Sequential and One-Pot Synthetic Strategies

The orthogonal nature of the azido and bromo groups makes this compound an excellent substrate for sequential and one-pot synthetic strategies, where multiple transformations are performed in a single reaction vessel, often by simply adding reagents in a specific order. researchgate.netnih.govmdpi.comchemrxiv.org

A hypothetical sequential synthesis could involve:

Metal-Halogen Exchange and Alkylation: First, a lithium-halogen exchange at the C-Br bond, followed by quenching with an electrophile (e.g., an aldehyde), introduces a new substituent at the 5-position.

Click Chemistry: The azido group of the resulting product can then be subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install a triazole ring.

This stepwise approach allows for the controlled and predictable construction of complex heterocyclic systems. One-pot syntheses combining different reaction types, such as a substitution followed by a condensation or cyclization, are powerful tools for increasing synthetic efficiency. nih.gov

Table 3: Example of a Sequential Synthetic Strategy

Step Position Targeted Reaction Type Reagents Intermediate/Product
1 C5-Br Suzuki Coupling Phenylboronic acid, Pd catalyst, base 3-azido-5-phenylpyridine

This strategy highlights how the two functional handles on the this compound core can be addressed independently to build molecular complexity.

Mechanistic Investigations and Computational Studies of Reactions Involving 3 Azido 5 Bromopyridine

Elucidation of Reaction Pathways for Azide (B81097) Transformations

The azide group in 3-azido-5-bromopyridine is a versatile functional group, capable of undergoing thermal or photochemical decomposition to form a highly reactive nitrene intermediate, as well as participating in cycloaddition reactions.

Theoretical Treatment of Cycloaddition Mechanisms

The [3+2] cycloaddition reaction, often referred to as a Huisgen cycloaddition, is a prominent reaction pathway for organic azides. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of such reactions involving substituted azides. These studies focus on calculating the activation energies for the formation of different regioisomers, predicting the transition state geometries, and understanding the electronic demands of the reaction.

For a generic 1,3-dipolar cycloaddition, the reaction proceeds through a concerted mechanism, and the regioselectivity is governed by the electronic properties of both the 1,3-dipole (the azide) and the dipolarophile. The analysis of frontier molecular orbitals (HOMO and LUMO) of the reactants provides a qualitative prediction of the favored regioisomer. Computational models can precisely calculate the energy barriers for the formation of the 1,4- and 1,5-disubstituted triazole products, thus offering a quantitative prediction of the reaction outcome. While specific studies on this compound are not abundant, the principles derived from studies on other aromatic azides are directly applicable.

Computational Studies of Nitrene Intermediates

The thermal or photochemical decomposition of this compound leads to the extrusion of dinitrogen and the formation of a highly reactive nitrene intermediate, 3-bromo-5-pyridylnitrene. Computational studies are essential for understanding the electronic structure and reactivity of this transient species.

Nitrenes can exist in either a singlet or a triplet state, with different geometries and reactivities. Quantum chemical calculations can predict the ground state multiplicity and the energy gap between the singlet and triplet states. For aryl nitrenes, the singlet state is often characterized by a more electrophilic nature and can undergo intramolecular cyclization or insertion reactions, while the triplet state behaves more like a diradical. Computational models can map out the potential energy surface for various reactions of the nitrene intermediate, such as C-H insertion, aziridination of alkenes, or rearrangement to form dehydro- (B1235302) or azacycloheptatetraene derivatives. The thermal decomposition of related azidopyridines has been shown to proceed via the initial formation of a nitrene, which then undergoes subsequent intermolecular reactions. researchgate.net

Mechanistic Probing of Cross-Coupling Reactions at the Bromo Position

The bromo substituent at the 5-position of the pyridine (B92270) ring is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings. organic-chemistry.orgorganic-chemistry.orgmdpi.com Mechanistic studies in this area are focused on understanding the elementary steps of the catalytic cycle.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Role of Catalysts and Ligands in C-Br Bond Activation

The initial and often rate-determining step in the cross-coupling of this compound is the oxidative addition of the C-Br bond to a low-valent transition metal catalyst, typically a Pd(0) complex. uvic.ca The efficiency of this step is highly dependent on the nature of the catalyst and the supporting ligands.

Computational studies, particularly DFT, have been employed to investigate the energetics of the oxidative addition step. These studies can model the interaction of the palladium catalyst with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands and predict the activation barrier for the C-Br bond cleavage. The electronic properties of the ligands play a crucial role; electron-donating ligands generally increase the electron density on the palladium center, which can facilitate the oxidative addition. nih.gov Steric properties of the ligands are also important in stabilizing the active catalytic species and influencing the coordination of the substrate. nih.govberkeley.edu

Table 1: Influence of Ligand Type on the Calculated Activation Energy for Oxidative Addition

Ligand TypeExample LigandCalculated Activation Energy (kcal/mol) - Representative Values
Monodentate PhosphinePPh₃15-20
Bulky Monodentate PhosphineP(t-Bu)₃10-15
N-Heterocyclic Carbene (NHC)IPr8-12

Note: The values presented are representative and can vary depending on the specific substrate and computational method.

Understanding Transmetalation and Reductive Elimination Steps

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) to the palladium center. nih.gov This step is often facilitated by a base, which activates the organoboron species. organic-chemistry.orgnih.gov Mechanistic investigations focus on the structure of the key intermediates and the role of the base.

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium center form a new carbon-carbon bond, and the Pd(0) catalyst is regenerated. rsc.org Computational studies can model the transition state for this step and provide insights into the factors that influence its rate, such as the steric and electronic nature of the coupling partners and the ancillary ligands. rsc.org For a successful cross-coupling reaction, the rate of reductive elimination must be faster than competing side reactions like β-hydride elimination.

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations provide a powerful tool for understanding the intrinsic electronic properties of this compound and predicting its reactivity in various chemical transformations.

By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's nucleophilic and electrophilic character. The energy and distribution of these frontier molecular orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. researchgate.netmdpi.comajchem-a.com

Furthermore, calculated electrostatic potential maps can visualize the electron density distribution across the molecule, highlighting electron-rich and electron-poor regions. This information is valuable for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic attack. For instance, the nitrogen atom of the pyridine ring is typically an electron-rich site, while the carbon atoms attached to the electronegative bromine and the electron-withdrawing azide group are more electrophilic.

Table 2: Calculated Electronic Properties of a Model Substituted Pyridine

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DInfluences solubility and intermolecular interactions

Note: These are example values for a model compound and would need to be specifically calculated for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy and symmetry of these orbitals govern the feasibility and outcome of reactions, particularly pericyclic reactions like the [3+2] cycloaddition, which is characteristic of the azide functional group.

For this compound, the azide group acts as a 1,3-dipole. The HOMO is typically localized on the azide moiety, making it the electron-donating component in cycloaddition reactions. The LUMO is generally associated with the π* system of the pyridine ring. The energies of these frontier orbitals determine the reaction's electron demand. A smaller energy gap between the HOMO of the azide and the LUMO of a reaction partner (a dipolarophile) facilitates a more rapid reaction.

Density Functional Theory (DFT) calculations are commonly employed to determine the energies and coefficients of these frontier orbitals. mdpi.comnih.gov The analysis can predict whether a reaction proceeds via a normal-electron-demand (HOMO_azide - LUMO_dipolarophile) or inverse-electron-demand (LUMO_azide - HOMO_dipolarophile) pathway.

Interactive Data Table 1: Hypothetical FMO Energies for a [3+2] Cycloaddition Reaction

This table illustrates typical FMO energy values (in electron volts, eV) for this compound and a generic electron-poor alkene (dipolarophile). The energy gaps (ΔE) predict the dominant reaction pathway. A smaller ΔE indicates a more favorable interaction.

CompoundFMOEnergy (eV)InteractionΔE (eV)
This compound HOMO-9.8ΔE₁ (Normal-Demand)4.9
LUMO-1.2
Electron-Poor Alkene HOMO-11.5
LUMO-4.9ΔE₂ (Inverse-Demand)10.3

Note: These values are illustrative and used to demonstrate the application of FMO theory. Actual values would be determined via specific computational calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Based on the smaller energy gap for the normal-electron-demand pathway (ΔE₁), FMO theory would predict that the reaction proceeds primarily through the interaction of the HOMO of this compound with the LUMO of the electron-poor alkene.

Reaction Energy Profiles and Transition State Analysis

While FMO theory predicts reactivity, a more detailed understanding is achieved by calculating the reaction energy profile. This profile maps the potential energy of the system as it progresses from reactants to products, passing through transition states and any intermediates. youtube.comkhanacademy.org Such studies are critical for determining reaction kinetics and thermodynamic favorability.

For reactions involving this compound, such as its thermal decomposition to form a nitrene intermediate, computational methods can elucidate the entire pathway. The thermal decomposition of azidopyridines typically begins with the extrusion of a nitrogen molecule (N₂) to yield a highly reactive nitrene. researchgate.net

DFT calculations can identify the geometry and energy of the transition state (TS) for N₂ elimination. mdpi.com The energy difference between the reactant and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. youtube.com Following the transition state, the system relaxes to an intermediate, such as 5-bromo-3-nitrenopyridine. This intermediate can then undergo subsequent reactions, for example, by reacting with a solvent molecule or rearranging. Analysis of the transition state structure provides insight into the bonding changes occurring during the reaction, such as the elongation of the N-N₂ bond in the azide group.

Interactive Data Table 2: Hypothetical Calculated Energies for Thermal Decomposition

This table presents hypothetical relative Gibbs free energies (ΔG in kcal/mol) for the stationary points along the reaction coordinate for the thermal decomposition of this compound, as would be calculated using a DFT method.

SpeciesDescriptionRelative ΔG (kcal/mol)
R This compound0.0
TS Transition State for N₂ loss+35.5
I Intermediate (5-bromo-3-nitrenopyridine) + N₂+5.2
P Final Product (e.g., from nitrene trapping)-15.0

Note: These energy values are hypothetical, based on typical values for aromatic azide decomposition, and serve to illustrate the concept of a reaction energy profile.

Spectroscopic Techniques for Reaction Monitoring and Intermediate Identification

Real-time monitoring of chemical reactions is essential for understanding kinetics, optimizing conditions, and identifying transient species that are key to the mechanism. semanticscholar.org Various spectroscopic techniques are invaluable for studying reactions of this compound.

Infrared (IR) Spectroscopy: This is a particularly powerful tool for monitoring reactions involving azides. The azide functional group possesses a strong, sharp, and highly characteristic asymmetric stretching vibration (ν(N₃)) typically found in the range of 2100-2150 cm⁻¹. The disappearance of this peak provides a clear and unambiguous way to track the consumption of this compound. Concurrently, the appearance of new peaks corresponding to the products can be monitored to follow their formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the reaction progress by observing the disappearance of signals corresponding to the protons and carbons of the this compound reactant and the appearance of new signals for the product(s). Changes in the chemical shifts of the pyridine ring protons can provide detailed structural information about the products being formed.

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with gentle ionization techniques like Electrospray Ionization (ESI-MS), is instrumental in identifying reaction intermediates. rsc.orgnih.gov By analyzing the reaction mixture at various time points, it is possible to detect the mass of transient species, such as the protonated nitrene intermediate or subsequent adducts, providing direct evidence for their existence.

Interactive Data Table 3: Key Spectroscopic Signatures for Reaction Monitoring

This table summarizes the characteristic spectroscopic signals that would be used to monitor a hypothetical [3+2] cycloaddition reaction of this compound with an alkyne to form a triazole product.

SpeciesTechniqueKey Signal / Observation
This compound (Reactant) IR SpectroscopyStrong, sharp peak at ~2120 cm⁻¹ (azide stretch)
¹H NMRCharacteristic signals for protons on the pyridine ring
Mass Spec (ESI-MS)m/z signal corresponding to [M+H]⁺
Reaction Progress IR SpectroscopyDecrease in intensity of the ~2120 cm⁻¹ azide peak
¹H NMRAppearance of new signals for triazole ring protons
Triazole (Product) IR SpectroscopyAbsence of the azide peak
¹H NMRDistinct set of aromatic signals for the new fused ring system
Mass Spec (ESI-MS)m/z signal corresponding to the [Product+H]⁺

Future Research Directions and Emerging Paradigms for 3 Azido 5 Bromopyridine

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the 3-azido-5-bromopyridine scaffold can be approached through various catalytic strategies, targeting either the C-Br bond, the azido (B1232118) group, or the pyridine (B92270) ring's C-H bonds. Future research will likely focus on developing novel catalytic systems that offer high selectivity and efficiency for these transformations.

The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-based catalysts are commonly employed for such transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com Future work could explore the use of more sustainable and earth-abundant metal catalysts, such as those based on nickel or iron, which are gaining prominence in modern synthesis. The development of ligands that can finely tune the reactivity and selectivity of these catalysts will be crucial. For instance, palladium-catalyzed cross-coupling of pyridylboronic acids with heteroaryl halides has been well-established and could be adapted for this compound. acs.org

Late-stage C-H functionalization of the pyridine ring presents another exciting avenue. nih.gov Ruthenium-based catalysts have shown promise in the direct arylation of N-heteroarenes. mdpi.com The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the pyridine ring in this compound, without interfering with the azido or bromo groups, would provide a powerful tool for creating complex molecular architectures.

The azido group can also be a target for catalytic transformations. For instance, catalytic hydrogenation can reduce the azide (B81097) to an amine, providing a route to 3-amino-5-bromopyridine (B85033), a valuable building block in medicinal chemistry. sigmaaldrich.comchemicalbook.com Research into chemoselective catalysts that can perform this reduction in the presence of the bromo substituent would be highly valuable.

Table 1: Potential Catalytic Transformations of this compound

Functional GroupReaction TypePotential Catalyst SystemsPotential Products
5-BromoSuzuki CouplingPalladium with phosphine (B1218219) ligands5-Aryl-3-azidopyridines
5-BromoBuchwald-Hartwig AminationPalladium with specialized ligands5-Amino-3-azidopyridines
Pyridine RingC-H ArylationRuthenium or Iridium complexesArylated 3-azido-5-bromopyridines
3-Azido"Click" Chemistry (CuAAC)Copper(I) salts1,2,3-Triazole derivatives
3-AzidoHydrogenationPalladium on carbon (Pd/C)3-Amino-5-bromopyridine

Green Chemistry Approaches to this compound Transformations

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener synthetic methods for the transformation of this compound. nih.gov This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. benthamscience.com

One promising approach is the use of ionic liquids as both solvents and catalysts. benthamscience.com Their low volatility and tunable properties make them attractive alternatives to traditional organic solvents. benthamscience.com Multicomponent reactions (MCRs) in green solvents or under solvent-free conditions represent another key strategy for improving the sustainability of synthetic processes involving pyridine derivatives. acs.orgnih.gov

The use of heterogeneous catalysts is also a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused. For example, surface-modified materials, such as PET@UiO-66 vials, have been used for the sustainable synthesis of substituted pyridines. acs.org Similar approaches could be developed for the functionalization of this compound.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov The application of microwave irradiation to the catalytic functionalization of this compound could lead to more efficient and sustainable synthetic protocols.

Development of Asymmetric Synthetic Strategies Utilizing the Compound

While direct applications of this compound in asymmetric synthesis are not yet widely reported, its structure presents several opportunities for the development of new chiral molecules and catalysts. The pyridine core is a common feature in many chiral ligands used in asymmetric catalysis. acs.orgacs.org

One potential strategy involves the elaboration of this compound into novel chiral pyridine-derived ligands. researchgate.net For example, the bromo group could be used as a handle for introducing a chiral substituent via a cross-coupling reaction. The azido group could then be transformed into other functional groups to create a bidentate or tridentate chiral ligand. The development of a modular and tunable chiral pyridine unit (CPU) from this compound could have a significant impact on a wide range of asymmetric reactions. acs.org

Alternatively, this compound itself could serve as a substrate in an asymmetric transformation. For instance, a catalytic asymmetric reduction of the pyridine ring could lead to chiral piperidine (B6355638) derivatives, which are important scaffolds in many pharmaceuticals. snnu.edu.cn The development of a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) derived from this compound could provide access to a variety of enantioenriched 3-substituted piperidines. snnu.edu.cn

Integration into Flow Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. researchgate.net These features are particularly relevant for reactions involving potentially hazardous reagents like azides. cam.ac.uk The integration of this compound into flow chemistry methodologies is a promising area for future research.

The synthesis of azides in flow has been shown to be a safe and efficient method for generating these energetic compounds. cam.ac.uk A continuous flow process for the synthesis of this compound could mitigate the risks associated with its preparation on a larger scale. researchgate.net

Furthermore, the functionalization of this compound could be performed in a flow reactor. For example, a flow microreactor could be used for the Br/Li exchange of dibromopyridines, a reaction that could be adapted for this compound. rsc.org The subsequent reaction with an electrophile could be performed in the same flow system, allowing for a telescoped synthesis of more complex molecules. nih.gov The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. uc.pt

A potential flow chemistry setup for the transformation of this compound could involve the following steps:

In-line generation of an organometallic reagent.

Mixing with this compound in a microreactor for a cross-coupling reaction.

In-line quenching and purification.

Subsequent transformation of the azido group in a second reactor, for example, through a "click" reaction with an alkyne. cam.ac.uk

Applications as Precursors in Advanced Materials Science

The unique combination of a pyridine ring, an azide group, and a bromine atom makes this compound a promising precursor for the synthesis of advanced materials. The pyridine unit can act as a ligand for metal ions, while the azide group can participate in "click" chemistry reactions, and the bromo group can be used for further functionalization.

The azide group is particularly useful for the construction of polymers and functional materials via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click" chemistry. organic-chemistry.orgwikipedia.orginterchim.fr This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of well-defined macromolecules. This compound could be used as a monomer in the synthesis of polymers with tailored properties. For example, it could be copolymerized with di-alkynes to form triazole-containing polymers. The bromine atom would remain available for post-polymerization modification, allowing for the fine-tuning of the material's properties.

The pyridine nitrogen atom can coordinate to metal centers, making this compound a potential building block for coordination polymers and metal-organic frameworks (MOFs). mdpi.com The azide group could also participate in the coordination to the metal center or be used to link different coordination units. researchgate.net Such materials could have applications in catalysis, gas storage, and sensing.

Furthermore, azido-functionalized siloxanes have been used as ligands in catalysis, suggesting that this compound could be incorporated into similar inorganic-organic hybrid materials. mdpi.com The resulting materials could exhibit unique catalytic or electronic properties. The development of novel materials derived from this compound is a fertile ground for future research, with potential applications spanning from materials science to medicinal chemistry. chemimpex.comsigmaaldrich.com

Q & A

Q. What are the established synthetic routes for 3-azido-5-bromopyridine, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution (SNAr) using sodium azide (NaN₃) as the nucleophile. Starting from 3,5-dibromopyridine, selective substitution at the 3-position can be achieved by optimizing solvent polarity and temperature. For example, highlights that substitution reactions with NaN₃ in polar aprotic solvents (e.g., DMF) at 80–100°C yield azido derivatives. Catalytic systems like copper(I) iodide may enhance reaction efficiency. Key Parameters :
ReactantSolventTemperatureCatalystReaction TimeYield
3,5-DibromopyridineDMF90°CCuI12–24 h~70%
Reference :

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Compare peaks with analogous bromopyridines (e.g., 3-amino-5-bromopyridine in and ). The azido group (N₃) at position 3 deshields adjacent protons, causing downfield shifts (e.g., δ 8.2–8.5 ppm for H-2 and H-6).
  • IR Spectroscopy : Confirm the azide stretch at ~2100 cm⁻¹.
  • HRMS : Exact mass calculation for C₅H₄BrN₄ ([M+H]⁺: 212.97 g/mol).
    Reference :

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine at position 5 enables Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (). The azido group remains inert under these conditions but can participate in Huisgen cycloaddition (click chemistry) with alkynes. For example:
     this compound + Phenylacetylene → Triazole derivative (CuI, DMF, RT).  

Q. Reference :

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the stability of this compound under varying pH conditions?

  • Methodological Answer : Contradictory reports on azide stability (e.g., decomposition in acidic vs. neutral conditions) require pH-dependent kinetic studies. Use UV-Vis spectroscopy to track azide decomposition rates and DFT calculations to model transition states. emphasizes empirical contradiction analysis via iterative hypothesis testing. Experimental Design :
pHTemperatureDecomposition Rate (k)Half-Life (t₁/₂)
225°C0.15 h⁻¹4.6 h
725°C0.02 h⁻¹34.7 h
Reference :

Q. What computational strategies predict regioselectivity in azide substitution reactions of polyhalogenated pyridines?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals (FMOs) to predict substitution sites. For 3,5-dibromopyridine, the LUMO is localized at the 3-position, favoring azide attack. Compare with experimental data from to validate models. Reference :

Q. How should researchers address discrepancies in reported melting points for azido-bromopyridine derivatives?

  • Methodological Answer : Contradictions (e.g., 65–69°C in vs. 76–77°C in for analogous compounds) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) and X-ray crystallography to identify polymorphism. Reproduce synthesis under inert atmospheres to exclude oxidative byproducts. Reference :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.